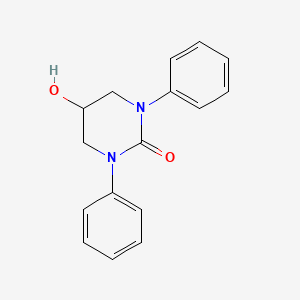
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- is a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes and urea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidinone derivative, while reduction could produce a more reduced form.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a drug candidate.
Medicine: Investigating its therapeutic potential for various diseases.
Industry: Use in the production of materials with specific properties.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyrimidinone derivatives with different substituents. Examples include:
- 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-dimethyl-
- 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl-4-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- lies in its specific substituents and their effects on its chemical and biological properties
属性
CAS 编号 |
917598-49-3 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
5-hydroxy-1,3-diphenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-17(13-7-3-1-4-8-13)16(20)18(12-15)14-9-5-2-6-10-14/h1-10,15,19H,11-12H2 |
InChI 键 |
ZMIZYHBMUKTDNX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


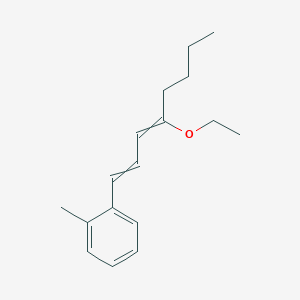
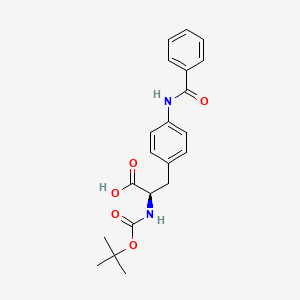


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
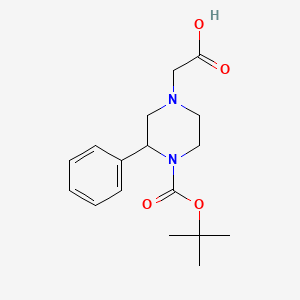
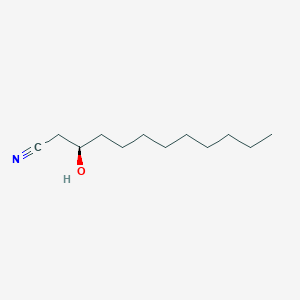
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
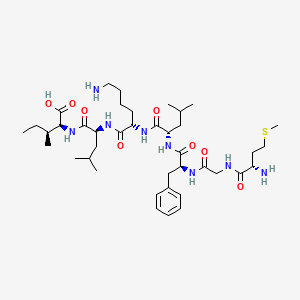
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
